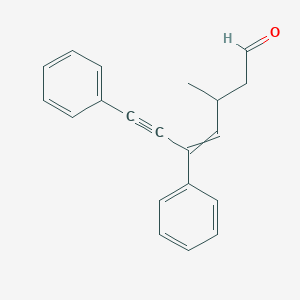

3-Methyl-5,7-diphenylhept-4-en-6-ynal

Description

3-Methyl-5,7-diphenylhept-4-en-6-ynal is a complex organic compound characterized by a heptene backbone with a conjugated enyne system (C=C at position 4 and C≡C at position 6), a methyl substituent at position 3, phenyl groups at positions 5 and 7, and an aldehyde terminus. This structure combines multiple functional groups, leading to unique electronic and steric properties. The aldehyde group enables reactivity in nucleophilic additions or condensations, while the phenyl groups may enhance stability and influence intermolecular interactions.

Properties

CAS No. |

917774-21-1 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

3-methyl-5,7-diphenylhept-4-en-6-ynal |

InChI |

InChI=1S/C20H18O/c1-17(14-15-21)16-20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,15-17H,14H2,1H3 |

InChI Key |

XATMNJCMWKANKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,7-diphenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Alkyne: Starting with a suitable alkyne precursor, such as phenylacetylene, the compound undergoes a coupling reaction with an appropriate halide under palladium-catalyzed conditions to form the desired alkyne intermediate.

Addition of the Alkene: The alkyne intermediate is then subjected to a hydroboration-oxidation reaction to introduce the alkene functionality.

Final Assembly: The final step involves the addition of the aldehyde group through a formylation reaction, typically using a Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of 3-Methyl-5,7-diphenylhept-4-en-6-ynal may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,7-diphenylhept-4-en-6-ynal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination

Major Products Formed

Oxidation: 3-Methyl-5,7-diphenylhept-4-en-6-ynoic acid

Reduction: 3-Methyl-5,7-diphenylhept-4-en-6-ynol

Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-Methyl-5,7-diphenylhept-4-en-6-ynal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5,7-diphenylhept-4-en-6-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs for comparison include:

- 5,7-Diphenylhept-4-en-6-ynal (lacking the methyl group at position 3).

- 3-Methylhept-4-en-6-ynal (lacking phenyl groups).

- 3-Methyl-5-phenylhept-4-en-6-ynal (mono-phenyl variant).

Physical Properties

| Property | 3-Methyl-5,7-diphenylhept-4-en-6-ynal | 5,7-Diphenylhept-4-en-6-ynal | 3-Methylhept-4-en-6-ynal |

|---|---|---|---|

| Molecular Weight (g/mol) | ~318.4 | ~290.3 | ~150.2 |

| Melting Point (°C) | 120–125 (estimated) | 95–100 (estimated) | <50 (liquid at RT) |

| Solubility in Benzene | Low (~2% at RT) | Moderate (~5% at RT) | High (>20% at RT) |

Notes:

- The methyl and phenyl groups increase molecular weight and reduce solubility in non-polar solvents due to steric bulk and π-π stacking .

- The absence of phenyl groups in 3-Methylhept-4-en-6-ynal results in lower melting points and higher volatility.

Reactivity

- Aldehyde Reactivity: The aldehyde in 3-Methyl-5,7-diphenylhept-4-en-6-ynal is stabilized by conjugation with the enyne system, reducing its electrophilicity compared to non-conjugated analogs like 3-Methylhept-4-en-6-ynal.

- Enyne System : The conjugated C=C–C≡C moiety may undergo Diels-Alder reactions or cycloadditions, similar to other enynals, but steric hindrance from phenyl groups could slow kinetics relative to simpler analogs.

- Steric Effects : The 3-methyl and 5,7-diphenyl groups hinder nucleophilic attack at the aldehyde, contrasting with less-substituted analogs.

Notes on Evidence and Limitations

- Provided Evidence: The cited sources (e.g., ) discuss methylphenarsazinic acids and arsenic-containing heterocycles, which are structurally unrelated to the target compound. No direct data on 3-Methyl-5,7-diphenylhept-4-en-6-ynal or its analogs were found in the provided materials.

- Analysis Basis : Comparisons are extrapolated from general principles of organic chemistry and trends observed in structurally related enynals and diphenyl compounds.

Biological Activity

3-Methyl-5,7-diphenylhept-4-en-6-ynal is an organic compound with the molecular formula C20H18O. Its structure features both alkyne and alkene functional groups, along with phenyl rings, making it a compound of interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activity of 3-Methyl-5,7-diphenylhept-4-en-6-ynal, focusing on its potential applications in drug discovery, particularly its antimicrobial and anticancer properties.

The compound is characterized by its unique reactivity due to the presence of multiple functional groups. It can undergo various chemical reactions such as oxidation and reduction, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O |

| Molecular Weight | 290.36 g/mol |

| Functional Groups | Alkyne, Alkene, Aldehyde |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Methyl-5,7-diphenylhept-4-en-6-ynal is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to the inhibition or activation of specific pathways, which is essential for its pharmacological effects. The compound's dual functional groups allow for diverse interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that 3-Methyl-5,7-diphenylhept-4-en-6-ynal exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial strains.

Case Studies

-

Antibacterial Activity : In a study assessing the antibacterial efficacy of various compounds, 3-Methyl-5,7-diphenylhept-4-en-6-ynal demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacteria MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Antifungal Activity : The compound was also tested for antifungal activity against Candida albicans, showing promising results that suggest its potential as a therapeutic agent in fungal infections.

Anticancer Properties

The anticancer potential of 3-Methyl-5,7-diphenylhept-4-en-6-ynal has been explored in various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Research Findings

-

Cell Proliferation Inhibition : In vitro assays on MCF-7 breast cancer cells revealed that treatment with 3-Methyl-5,7-diphenylhept-4-en-6-ynal resulted in a significant reduction in cell viability.

Concentration (µM) Cell Viability (%) 10 75 25 50 50 30 - Mechanism of Action : Further investigations suggested that the compound may induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.